3-(3,3,3-Trifluoropropoxy)picolinaldehyde
Overview
Description
3-(3,3,3-Trifluoropropoxy)picolinaldehyde is a chemical compound with the molecular formula C9H8F3NO2 and a molecular weight of 219.16 g/mol It is characterized by the presence of a trifluoropropoxy group attached to a picolinaldehyde moiety
Preparation Methods
The synthesis of 3-(3,3,3-Trifluoropropoxy)picolinaldehyde typically involves the reaction of picolinaldehyde with 3,3,3-trifluoropropanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(3,3,3-Trifluoropropoxy)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoropropoxy group can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,3,3-Trifluoropropoxy)picolinaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,3,3-Trifluoropropoxy)picolinaldehyde involves its interaction with specific molecular targets. The trifluoropropoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-(3,3,3-Trifluoropropoxy)picolinaldehyde include:
- 3-(3,3,3-Trifluoropropoxy)benzaldehyde
- 3-(3,3,3-Trifluoropropoxy)acetophenone
- 3-(3,3,3-Trifluoropropoxy)aniline Compared to these compounds, this compound is unique due to the presence of the picolinaldehyde moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(3,3,3-trifluoropropoxy)pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)3-5-15-8-2-1-4-13-7(8)6-14/h1-2,4,6H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBRMMIAUWRRNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)OCCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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